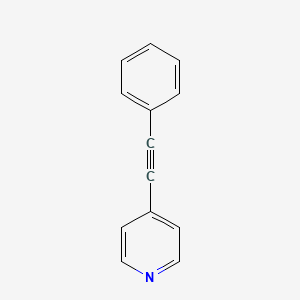
4-(Phenylethynyl)pyridine
Cat. No. B1595161
Key on ui cas rn:
13295-94-8
M. Wt: 179.22 g/mol
InChI Key: MDTKRBFWMKZRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05576336
Procedure details


A mixture of 4-bromopyridine hydrochloride (9.75 g, 50 mmol), phenylacetylene (11 ml, 10.2 g; 100 mmol), copper (I) iodide (50 mg) and bis(triphenylphosphino)palladium (II) chloride (200 mg) in dry triethylamine (60 ml) was stirred under reflux for 16 h, the cooled reaction mixture filtered, and the filtrate evaporated. The residual black oil was dissolved in ethyl acetate (100 ml) and washed with saturated aqueous sodium carbonate (2×50 ml) and HCl (1M, 4×25 ml). The acidic washings were extracted with ethyl acetate (2×25 ml) and then basified (5M NaOH). The resulting suspension was extracted with dichloromethane (4×25 ml), the combined organic layers washed with water (25 ml), dried (MgSO4), evaporated, and the residue chromatographed on silica gel, eluting with 7:3 ethyl acetate/60°-80° petrol to give the product as a buff solid (2.79 g, 31%).



Name
copper (I) iodide
Quantity
50 mg
Type
catalyst
Reaction Step One


Name
Yield
31%
Identifiers


|
REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[C:9]1([C:15]#[CH:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(N(CC)CC)C.[Cu]I.C1(P([Pd-](Cl)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:9]1([C:15]#[C:16][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.75 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C#C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd-](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual black oil was dissolved in ethyl acetate (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium carbonate (2×50 ml) and HCl (1M, 4×25 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic washings were extracted with ethyl acetate (2×25 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with dichloromethane (4×25 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with water (25 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 7:3 ethyl acetate/60°-80° petrol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.79 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
